molecular formula C11H10N2O B1337153 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde CAS No. 94938-03-1

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Cat. No. B1337153
CAS RN: 94938-03-1
M. Wt: 186.21 g/mol
InChI Key: MTBHIZCUPAVJLC-UHFFFAOYSA-N
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Patent
US07951793B2

Procedure details

To a solution of 4-formyl-2-phenylimidazole (100 mg, 0.58 mmol) in CH2Cl2 (2 mL) was added aqueous KOH (2 mL of a 30% solution), followed by dimethyl sulfate (66 μL, 0.70 mmol), and tetrabutylammonium bromide (10 mg; 0.039 mmol). The reaction mixture was stirred overnight at RT and then was partitioned between ETOAc and water; the organic phase was washed with brine and then concentrated in vacuo. The residue was chromatographed (SiO2; continuous gradient from 1:1 hexane:EtOAc to 100% EtOAc) to give 1-methyl-2-phenyl-imidazole-5-carboxaldehyde as a solid (35 mg; 32%; 1st eluted fraction; Part A compound) and Part B compound
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
66 μL
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:4]=[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[NH:6][CH:7]=1)=[O:2].[OH-].[K+].S(OC)(O[CH3:20])(=O)=O>C(Cl)Cl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:20][N:4]1[C:3]([CH:1]=[O:2])=[CH:7][N:6]=[C:5]1[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(=O)C=1N=C(NC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
66 μL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between ETOAc and water
WASH
Type
WASH
Details
the organic phase was washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (SiO2; continuous gradient from 1:1 hexane:EtOAc to 100% EtOAc)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(=NC=C1C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.